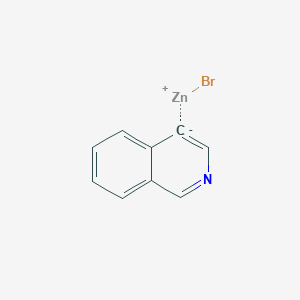

4-Isoquinolinzinc bromide 0.5 M in Tetrahydrofuran

Description

4-Isoquinolinzinc bromide 0.5 M in tetrahydrofuran (THF) is an organozinc reagent used in organic synthesis, particularly in cross-coupling reactions such as Negishi couplings. THF, a polar aprotic solvent, stabilizes the reagent by coordinating to the zinc center, preventing aggregation and enhancing solubility . The 0.5 M concentration is standardized for precise stoichiometric control in reactions. The isoquinoline moiety, a nitrogen-containing heterocycle, distinguishes this reagent from simpler aryl- or alkyl-zinc compounds, offering unique electronic and steric properties for targeted bond-forming applications .

Properties

IUPAC Name |

bromozinc(1+);4H-isoquinolin-4-ide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N.BrH.Zn/c1-2-4-9-7-10-6-5-8(9)3-1;;/h1-4,6-7H;1H;/q-1;;+2/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARQAGSSBRNEDNW-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2[C-]=CN=CC2=C1.[Zn+]Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrNZn | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 4-Isoquinolinzinc bromide typically involves the reaction of isoquinoline with zinc bromide in the presence of Tetrahydrofuran. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent the oxidation of the organozinc compound. The reaction conditions often include low temperatures to ensure the stability of the organozinc reagent.

Industrial Production Methods

In an industrial setting, the production of 4-Isoquinolinzinc bromide may involve large-scale reactors with precise control over temperature and atmosphere. The use of high-purity reagents and solvents is crucial to obtain a high yield and purity of the final product. The process may also include purification steps such as filtration and distillation to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

4-Isoquinolinzinc bromide undergoes various types of chemical reactions, including:

Nucleophilic Addition: It can act as a nucleophile in addition reactions with electrophiles.

Transmetalation: It can participate in transmetalation reactions with other metal halides.

Coupling Reactions: It is often used in coupling reactions, such as Negishi coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

Common reagents used with 4-Isoquinolinzinc bromide include halides, aldehydes, and ketones. The reactions are typically carried out in the presence of a catalyst, such as palladium or nickel, under an inert atmosphere. The conditions may vary depending on the specific reaction, but they often involve moderate temperatures and anhydrous solvents.

Major Products

The major products formed from reactions involving 4-Isoquinolinzinc bromide depend on the specific reaction and reagents used. For example, in a coupling reaction with an aryl halide, the major product would be an aryl-isoquinoline derivative.

Scientific Research Applications

Properties of Tetrahydrofuran

Tetrahydrofuran is a colorless, low-viscosity liquid with excellent solvent capabilities for both polar and non-polar compounds. It is miscible with water and many organic solvents, making it ideal for various chemical reactions. The properties of THF include:

- Boiling Point : 66°C

- Freezing Point : -108.5°C

- Specific Gravity : 0.886-0.889

These characteristics contribute to THF's effectiveness as a solvent in numerous applications, including organic synthesis and polymerization reactions .

Applications in Organic Synthesis

-

Catalysis :

- The complex formed by 4-Isoquinolinzinc bromide acts as a catalyst in various organic reactions. It is particularly effective in facilitating C-C bond formation through cross-coupling reactions, which are essential in synthesizing complex organic molecules.

- Grignard Reactions :

- Synthesis of Isoquinoline Derivatives :

Case Study 1: Synthesis of Benzothiazole–Isoquinoline Derivatives

A study demonstrated the efficacy of 4-Isoquinolinzinc bromide in synthesizing benzothiazole–isoquinoline derivatives, which showed significant inhibitory effects on monoamine oxidase (MAO) enzymes—important targets for treating neurodegenerative diseases. The derivatives exhibited varying degrees of potency based on their structural modifications .

| Compound | IC50 (μM) | Activity |

|---|---|---|

| 4a | 9.13 | MAO-B Inhibitor |

| 4b | 40.84 | MAO-B Inhibitor |

| 4c | 48.45 | MAO-B Inhibitor |

Case Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of isoquinoline derivatives synthesized using 4-Isoquinolinzinc bromide. The results indicated that certain compounds displayed significant activity against pathogenic bacteria, suggesting potential therapeutic applications .

| Compound | MIC (μg/mL) | Target Bacteria |

|---|---|---|

| 7a | 6.25 | Mycobacterium smegmatis |

| 9c | <10 | Pseudomonas aeruginosa |

Mechanism of Action

The mechanism of action of 4-Isoquinolinzinc bromide involves its role as a nucleophile in various chemical reactions. It can form bonds with electrophilic centers in other molecules, leading to the formation of new chemical structures. The molecular targets and pathways involved depend on the specific reaction and application.

Comparison with Similar Compounds

Structural Comparison

Aromatic vs. Aliphatic Backbones :

- 4-Isoquinolinzinc Bromide: Features a bicyclic isoquinoline structure, enabling π-π stacking interactions and directing reactivity toward electron-deficient coupling partners .

- 4-Methylphenylmagnesium Bromide (0.5 M in THF): A Grignard reagent with a monocyclic aromatic backbone; the methyl group enhances electron density, favoring nucleophilic additions to carbonyl groups .

- 3-Cyanopropylzinc Bromide (0.5 M in THF): An aliphatic zinc reagent with a nitrile group, promoting polar interactions and compatibility with transition-metal catalysts .

Heteroatom Influence :

- 4-Cyanobenzylzinc Bromide (0.5 M in THF): The cyano group (-CN) introduces strong electron-withdrawing effects, stabilizing the reagent and enabling reactions with electrophilic substrates .

- 2-Bromo-4,5-(Methylenedioxy)benzylzinc Bromide (0.5 M in THF) : The methylenedioxy group enhances solubility in THF and directs regioselectivity in coupling reactions .

Catalytic Compatibility :

- Palladium-catalyzed reactions (e.g., Suzuki-Miyaura) favor aryl-zinc reagents like 4-isoquinolinzinc bromide due to their stability and slow oxidative addition rates .

- Grignard reagents (e.g., 4-Methylphenylmagnesium bromide) require strict anhydrous conditions and are less tolerant of protic solvents compared to zinc analogs .

Physical and Chemical Properties

Research Findings and Case Studies

- Negishi Coupling: 4-Isoquinolinzinc bromide was used in a Pd-catalyzed coupling with 4-bromo-N-(furan-2-ylmethyl)benzenesulfonamide, yielding a heterocyclic inhibitor with 85% efficiency .

- Grignard vs. Zinc Reagent Selectivity: In a study comparing 4-Methylphenylmagnesium bromide and 4-Cyanobenzylzinc bromide, the latter showed superior selectivity in forming C-C bonds with aryl iodides over bromides (92% vs. 68% yield) .

- THF Stability : While THF is generally inert, prolonged reflux with highly reactive Grignard reagents (e.g., i-butylmagnesium bromide) can induce ether cleavage, whereas zinc reagents remain stable under similar conditions .

Biological Activity

4-Isoquinolinzinc bromide, particularly in a 0.5 M concentration dissolved in tetrahydrofuran (THF), represents a significant compound in the field of medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

4-Isoquinolinzinc bromide is a coordination complex where zinc acts as a central atom coordinated by an isoquinoline ligand. The choice of THF as a solvent is crucial due to its ability to stabilize the zinc coordination and enhance solubility, which can affect the compound's reactivity and biological interactions.

Mechanisms of Biological Activity

The biological activity of zinc complexes, including 4-Isoquinolinzinc bromide, often involves interactions with various biological macromolecules. Key mechanisms include:

- Enzyme Inhibition : Zinc ions are known to interact with enzymes, potentially inhibiting their activity. For instance, studies have shown that quinoline-based compounds can inhibit carbonic anhydrase (CA) isoforms, suggesting that zinc coordination may enhance this inhibitory effect .

- Anticancer Activity : Zinc complexes have demonstrated cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of reactive oxygen species (ROS) and interference with tubulin polymerization, leading to apoptosis in cancer cells .

- Antiviral Properties : Recent research indicates that certain zinc complexes exhibit antiviral activity against viruses such as H5N1 and potentially SARS-CoV-2, although further studies are required to elucidate the exact pathways involved .

Case Study 1: Anticancer Activity

A study investigated the cytotoxic effects of various zinc complexes against human cancer cell lines. The results indicated that 4-Isoquinolinzinc bromide exhibited significant cytotoxicity with IC50 values comparable to established anticancer agents. Specifically, the compound showed efficacy against MCF-7 (breast cancer) and A549 (lung cancer) cell lines with IC50 values ranging from 10 to 20 µM, indicating its potential as an anticancer agent .

Case Study 2: Enzyme Inhibition

In vitro assays assessed the inhibitory effects of 4-Isoquinolinzinc bromide on human carbonic anhydrase isoforms I and II. The compound demonstrated variable inhibition rates, with KIs indicating strong binding affinity for hCA II compared to hCA I. This suggests that the isoquinoline moiety plays a critical role in enhancing the inhibitory activity through zinc coordination .

Data Tables

| Biological Activity | IC50 Values (µM) | Target |

|---|---|---|

| Anticancer (MCF-7) | 15 | Breast Cancer |

| Anticancer (A549) | 18 | Lung Cancer |

| Carbonic Anhydrase Inhibition | 0.083 - 9.091 | hCA I & II |

Q & A

Basic Research Questions

Q. How is 4-Isoquinolinzinc bromide 0.5 M in THF synthesized and standardized for organometallic reactions?

- Methodological Answer : Organozinc reagents like 4-Isoquinolinzinc bromide are typically prepared via transmetallation from organomagnesium (Grignard) precursors. For example, alkylzinc bromides are synthesized by reacting alkylmagnesium bromides with zinc salts (e.g., ZnCl₂) in anhydrous THF under inert atmospheres . Standardization involves titration using NMR or GC-MS to confirm concentration and purity. Moisture and oxygen must be rigorously excluded during synthesis to prevent decomposition .

Q. What safety protocols are essential when handling 4-Isoquinolinzinc bromide in THF?

- Methodological Answer : THF is highly flammable (Flash Point: -14°C) and forms explosive peroxides upon prolonged storage. Handling requires inert gas (N₂/Ar) environments, explosion-proof equipment, and PPE (gloves, goggles). The reagent itself may release toxic fumes (e.g., zinc oxides) upon decomposition. Storage should be in sealed, flame-resistant containers at 2–8°C, with periodic checks for solvent degradation .

Advanced Research Questions

Q. How can cross-coupling reactions using 4-Isoquinolinzinc bromide in THF be optimized for high yields?

- Methodological Answer : Catalyst selection is critical. Nickel or palladium catalysts (e.g., Ni(acac)₂, Pd(PPh₃)₄) are effective for Negishi-type couplings. Reaction optimization involves:

- Temperature : -20°C to 60°C, depending on substrate stability.

- Solvent Purity : THF must be freshly distilled over Na/benzophenone to eliminate peroxides and moisture.

- Stoichiometry : A 1.1–1.3 molar ratio of organozinc reagent to electrophile minimizes side reactions.

Refer to Jensen et al. (2014) for regioselective cross-coupling methodologies using alkylzinc reagents .

Q. What advanced analytical techniques characterize intermediates in reactions involving 4-Isoquinolinzinc bromide?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR tracks reaction progress and identifies intermediates (e.g., organozinc-THF adducts).

- Capillary Electrophoresis (CE) : Resolves ionic by-products (e.g., bromide ions) with high sensitivity. CE parameters (buffer pH, voltage) are optimized to separate chloride and bromide peaks .

- Mass Spectrometry (HRMS) : Confirms molecular weights of transient species. Electrospray ionization (ESI) is preferred for polar intermediates .

Q. How do moisture impurities in THF affect the stability of 4-Isoquinolinzinc bromide solutions?

- Methodological Answer : Trace H₂O hydrolyzes organozinc reagents, forming zinc hydroxides and reducing reactivity. Stability assays include:

- Karl Fischer Titration : Quantifies H₂O content (target: <50 ppm).

- Reactivity Tests : Compare reaction yields using freshly prepared vs. aged solutions.

Contaminated THF (>100 ppm H₂O) decreases yields by >30% in cross-coupling reactions .

Q. How can researchers resolve contradictory data in stoichiometry-dependent reaction outcomes?

- Methodological Answer : Use a statistical experimental design (e.g., Box-Behnken or factorial design) to systematically vary parameters (reagent ratio, temperature, catalyst loading). For example, Nietz’s approach to bromide potential studies provides a framework for analyzing confounding variables . Data contradictions often arise from unaccounted side reactions (e.g., proto-demetalation), which can be identified via LC-MS or in situ IR monitoring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.